Fraxetin (7,8-dihydroxy-6-methoxycoumarin) is a natural coumarin derivative primarily found in the bark of the ash tree (Fraxinus spp.), particularly Fraxinus rhynchophylla Hance. [, ] It is also present in other plants like Cortex Fraxini and Jatropha podagrica. [, ] Fraxetin is a significant bioactive compound attracting considerable attention for its various pharmacological properties, including antioxidant, anti-inflammatory, neuroprotective, and anticancer activities. [, ] It exhibits potential in treating various ailments, including cancer, diabetes, and neurodegenerative diseases. [] Notably, fraxetin plays a crucial role in iron mobilization in plants, particularly in alkaline soil conditions, where it forms complexes with iron for uptake. [, ]
Fraxetin can be synthesized through several biosynthetic pathways. The primary methods include:
In laboratory settings, E. coli strains have been genetically modified to enhance fraxetin production from these substrates, achieving yields of up to 84.8 μM from scopoletin under optimal conditions .
Fraxetin's molecular structure can be depicted as follows:
The presence of these functional groups allows fraxetin to participate in various chemical reactions and interact with biological targets effectively .
Fraxetin participates in several notable chemical reactions:
These interactions highlight fraxetin's potential as a therapeutic agent against bacterial infections.
Fraxetin's mechanism of action primarily involves its effects on nucleic acid and protein synthesis:
Additionally, fraxetin exhibits iron-chelating properties, which enhance its role in iron homeostasis within plants and potentially contribute to its pharmacological effects in humans .
Fraxetin possesses distinct physical and chemical properties:
These properties are crucial for understanding its bioavailability and therapeutic applications .
Fraxetin has a wide range of scientific applications:
Fraxetin occurs naturally as a secondary metabolite primarily within specific plant species, notably trees and shrubs belonging to the Oleaceae family. It is a characteristic constituent found in the bark, leaves, and seeds of several Fraxinus species, including Fraxinus rhynchophylla, Fraxinus hupehensis, Fraxinus chinensis, and Fraxinus bungeana [3] [6] [9]. Within these plants, fraxetin often coexists with related coumarins such as fraxin (its glucoside derivative), esculetin, and esculin, forming a complex phytochemical profile contributing to the overall medicinal properties of the source material [3] [6]. The isolation of fraxetin from Datura stramonium seeds further indicates its presence beyond the Oleaceae family, suggesting a potentially broader, though less documented, botanical distribution [9].
Table 1: Primary Botanical Sources of Fraxetin and Traditional Applications
Plant Source | Common Name/Preparation | Traditional Medicinal Uses | Key Coumarin Constituents |
---|---|---|---|
Fraxinus rhynchophylla | Cortex Fraxini (Qinpi) | Treatment of dysentery, conjunctivitis, bacterial infections, inflammation, hyperuricemia | Fraxetin, Fraxin, Esculetin, Aesculin |
Fraxinus hupehensis | Chinese Ash Bark | Antipyretic, anti-inflammatory, detoxification (Traditional Chinese Medicine) | Fraxetin, Fraxin, Esculetin, Cichoriin |
Fraxinus chinensis | Chinese Ash | Treatment of arthritis, pain, fever, inflammation | Fraxetin, Esculetin |
Fraxinus bungeana | Bunge's Ash | Anti-dysenteric, analgesic, anti-inflammatory | Fraxetin |
Datura stramonium (Seeds) | Jimsonweed/Thornapple | Limited documented traditional use specifically for seeds; whole plant used for asthma, pain | Fraxetin, Scopolamine, Atropine |
Traditionally, extracts rich in fraxetin, particularly those derived from Fraxinus bark (known as Cortex Fraxini or Qinpi in Traditional Chinese Medicine - TCM), have been employed for centuries across East Asia for treating inflammatory conditions, bacterial infections (notably dysentery), gout (hyperuricemia), ocular disorders like conjunctivitis, and gastrointestinal ailments [2] [6]. The anti-dysenteric applications of Fraxinus bungeana, specifically attributed in part to fraxetin, are well-documented in historical and modern ethnopharmacological contexts [2]. These traditional uses stemmed from empirical observations of efficacy and were later corroborated, to some extent, by scientific findings revealing the compound's inherent antibacterial, anti-inflammatory, and antioxidant properties [3] [6]. The persistence of these applications underscores the functional validity often embedded within traditional knowledge systems, providing a crucial starting point for modern pharmacological exploration. The transition from crude extracts to isolated fraxetin represents a significant step in understanding the specific chemical entities responsible for the observed bioactivities of these traditional remedies.
The scientific journey of fraxetin began with its chemical identification and isolation from plant sources. Early phytochemical studies focused primarily on characterizing the constituents of medicinal plants like the Fraxinus species, leading to the identification of fraxetin as a distinct compound alongside fraxin, esculetin, and others [9]. Initial research, spanning the mid-to-late 20th century, centered on basic analytical characterization, understanding its biosynthetic pathways within plants, and preliminary screening for broad biological activities like antimicrobial effects [3] [8].
A significant shift occurred with advances in molecular biology and cell culture techniques in the late 20th and early 21st centuries. Researchers moved beyond simple bioactivity screens to investigate fraxetin's mechanisms of action at the cellular and molecular levels. Seminal work involved elucidating its potent antioxidant properties, particularly its ability to scavenge free radicals and modulate cellular redox signaling pathways [6] [9]. This period also saw the initial exploration of its anti-inflammatory potential, investigating effects on cytokine production and inflammatory enzyme inhibition [6].
The past decade has witnessed an exponential growth in fraxetin research, driven largely by its promising anti-cancer properties. Landmark studies demonstrated that fraxetin could effectively inhibit proliferation, induce apoptosis, and suppress metastasis in various cancer cell lines and preclinical models [2] [4] [6]. Particularly noteworthy was the discovery of its potent inhibition of STAT3 signaling, a critical oncogenic pathway, in pancreatic ductal adenocarcinoma (PDA) models. This research showed fraxetin binds the STAT3 SH2 domain, preventing dimerization and activation, thereby suppressing downstream pathways involved in proliferation, survival, angiogenesis, and metastasis [2]. Similar pro-apoptotic and cell cycle arrest (G0/G1 phase) effects were documented in models of acute myeloid leukemia (AML), non-small cell lung cancer (NSCLC), and hepatocellular carcinoma, often involving modulation of key regulators like AKT, SRC, EGFR, cyclin D1, CDK4/6, p53, p21, and p27 [4] [6].
Concurrently, research expanded into other therapeutic areas. Studies revealed fraxetin's neuroprotective effects, demonstrating its ability to mitigate chronic unpredictable stress (CUS)-induced behavioral deficits (anxiety, depression, cognitive impairment) in mice. This was linked to normalization of dysregulated HPA axis activity (reducing elevated corticosterone) and restoration of monoamine neurotransmitter levels (serotonin, dopamine, noradrenaline) in key brain regions like the frontal cortex, hippocampus, and striatum [7]. Its antifungal activity against phytopathogens like Bipolaris maydis and Alternaria solani, sometimes surpassing the efficacy of standard fungicides like Carbendazim, highlighted potential agricultural applications [3].
The development of biosynthetic strategies using engineered microorganisms like Escherichia coli marked another significant advancement. Researchers successfully reconstituted fraxetin biosynthesis from different precursors (ferulic acid, esculetin, scopoletin), achieving yields up to 84.8 µM from 100 µM scopoletin using scopoletin 8-hydroxylase (S8H), providing a sustainable alternative to plant extraction [1].
Table 2: Key Milestones in Fraxetin Pharmacological Research Evolution
Era | Primary Research Focus | Key Findings/Advancements | Significance |
---|---|---|---|
Mid-Late 20th C | Isolation & Basic Characterization | Identification from Fraxinus spp., Datura stramonium seeds; Basic structure elucidation; Preliminary antimicrobial screening. | Established fraxetin as a distinct natural product entity. |
1990s-2000s | Antioxidant & Anti-inflammatory Mech. | Demonstrated potent free radical scavenging; Modulation of redox-sensitive pathways; Inhibition of pro-inflammatory cytokines (e.g., TNF-α) and enzymes. | Provided mechanistic basis for traditional anti-inflammatory/antioxidant uses. |
2010s-Present | Anticancer Mechanisms (STAT3 etc.) | Inhibition of STAT3 phosphorylation/dimerization (Pancreatic Ca); Induction of mitochondrial apoptosis; Cell cycle arrest (G0/G1) via Cyclin D1/CDK4/6 downregulation; Modulation of PI3K/AKT, focal adhesion pathways (AML). | Revealed molecular targets underpinning potent antitumor efficacy in diverse models. Established fraxetin as a promising oncology lead. |
2010s-Present | Neuropharmacology (CUS Model) | Attenuation of anxiety/depression-like behaviors; Reversal of CUS-induced serotonin/dopamine depletion in cortex/striatum/hippocampus; Reduction of serum corticosterone. | Suggested therapeutic potential for stress-related neuropsychiatric disorders (anxiety, depression). |
2010s-Present | Biosynthetic Production | Engineered E. coli strains expressing S8H; Optimized conversion from scopoletin (84.8%), esculetin (41.4%), ferulic acid (33.3%). | Enabled sustainable, scalable production overcoming plant sourcing limitations. |
2010s-Present | Agricultural Antifungal Activity | Significant inhibition of Bipolaris maydis (EC50 0.31 mmol/L), Alternaria solani (EC50 0.40 mmol/L); Outperformed Carbendazim against some pathogens. | Highlighted potential as a natural fungicide. |
Despite substantial progress, several critical knowledge gaps impede the translational development of fraxetin into clinical applications and limit a comprehensive understanding of its pharmacological potential.
Deficient Understanding of Systemic Pharmacokinetics and Metabolism: While the binding interactions of fraxetin with human serum albumin (HSA), its primary transport protein in blood, have been characterized (primarily at Sudlow's site I, driven by hydrogen bonding and hydrophobic forces) [5], a complete systemic pharmacokinetic profile in mammalian systems is lacking. Key parameters such as oral bioavailability, tissue distribution patterns, metabolic pathways (phase I and II metabolism), major metabolites, and elimination half-life remain poorly characterized. Research suggests potential bioavailability challenges, as related coumarins like esculin exhibit very low oral bioavailability (0.62%), while esculetin shows moderate levels (~19%) [6]. Whether fraxetin undergoes significant first-pass metabolism, the identity of its bioactive metabolites (if any), and its ability to cross critical biological barriers like the blood-brain barrier (BBB) in therapeutically relevant concentrations require rigorous investigation using advanced analytical techniques (e.g., LC-MS/MS based pharmacokinetic studies in relevant animal models and eventually humans). The impact of glycosylation (as in fraxin) versus the aglycone form (fraxetin) on absorption and metabolism is another unexplored area with significant implications for bioavailability.
Insufficient Depth in Molecular Target Identification and Validation: Although several putative molecular targets have been implicated (STAT3, AKT, SRC, EGFR, Ref-1), the precise direct binding targets and the hierarchy of interactions initiating fraxetin's diverse effects are often not fully elucidated. Most studies infer target modulation based on downstream effects or docking studies [2] [4] [6]. Comprehensive target deconvolution strategies—such as chemical proteomics (e.g., affinity chromatography coupled with mass spectrometry), cellular thermal shift assays (CETSA), or drug affinity responsive target stability (DARTS)—are needed to identify direct binding partners with high confidence. Furthermore, validation of target engagement in physiologically relevant disease models using techniques like target-specific knockdown/knockout combined with fraxetin treatment is crucial to establish causal links between target binding and phenotypic effects. Understanding potential off-target effects is also essential for safety assessment.
Lack of Robust In Vivo Efficacy Data Across Disease Models: Preclinical evidence, particularly for complex diseases like cancer and neurological disorders, suffers from limited in vivo validation. While promising cellular effects are well-documented [2] [4] [6], studies employing orthotopic tumor models, genetically engineered mouse models (GEMMs) of cancer, or chronic stress models with longer treatment durations and comprehensive behavioral and biochemical analyses are scarce. Demonstrating efficacy in models that more faithfully recapitulate human disease pathophysiology is a critical next step. This includes evaluating fraxetin in combination therapies (e.g., with gemcitabine in pancreatic cancer [2] or standard chemotherapeutics in AML [4]) to assess synergistic potential and overcome potential resistance. For neurological indications, chronic dosing studies evaluating long-term behavioral effects and neuroplasticity markers beyond acute interventions [7] are needed.
Inadequate Exploration of Structure-Activity Relationships (SAR) and Analogue Development: Research exploring the systematic modification of the fraxetin core structure to optimize potency, selectivity, and pharmacokinetic properties is minimal. Key questions remain unanswered: How does variation in methoxy vs. hydroxy group positioning (e.g., comparing esculetin, fraxetin, scopoletin) impact specific activities? Can substitutions on the coumarin ring enhance target affinity or metabolic stability? Would prodrug strategies improve oral bioavailability? Generating focused libraries of synthetic analogues based on fraxetin and conducting rigorous SAR studies across different biological endpoints (e.g., anticancer, anti-inflammatory, neuroprotective) are imperative for rational drug design. This gap presents a significant opportunity for medicinal chemistry optimization to overcome potential limitations of the natural product.
Unresolved Questions Regarding Mechanism Diversity Across Cell/Tissue Types: The context-dependence of fraxetin's mechanisms requires deeper investigation. For instance, while STAT3 inhibition is prominent in pancreatic cancer [2], other pathways (PI3K/AKT, focal adhesion) dominate in AML [4]. What determines this tissue-specific pathway activation? Does fraxetin exert differential effects on cancer cells versus normal cells beyond general cytotoxicity assays? Understanding its impact on the tumor microenvironment (e.g., immune cells, fibroblasts) is virtually unexplored. Similarly, in the brain, the relative contribution of monoaminergic modulation versus HPA axis regulation versus direct neuroprotective/anti-inflammatory effects in different brain regions to its overall behavioral efficacy needs clarification [7]. Resolving these context-specific mechanisms is vital for predicting therapeutic outcomes and potential side effects.
Table 3: Key Research Gaps and Proposed Approaches for Fraxetin Investigation
Research Gap Category | Specific Unanswered Questions/Needs | Recommended Research Approaches |
---|---|---|
Pharmacokinetics & Metabolism | Oral bioavailability? Major metabolic pathways/metabolites? Tissue distribution? BBB penetration? | LC-MS/MS PK studies (rodents/non-rodents); Radiolabeled tissue distribution; In vitro metabolism (microsomes/hepatocytes); BBB models. |
Molecular Target Engagement | Direct binding targets? Hierarchy of interactions? Off-targets? Target engagement in vivo? | Chemical proteomics (Afinity-MS); CETSA; DARTS; SPR/BLI binding assays; CRISPR-Cas9 KO + phenotypic rescue; In vivo PET imaging (if feasible). |
In Vivo Efficacy & Translation | Efficacy in advanced/orthotopic/GEMM models? Chronic disease model efficacy? Synergy with standard care? | Orthotopic/GEMM cancer studies; Chronic CUS/neurodegeneration models; Combo therapy trials (e.g., + Gemcitabine); Toxicity profiling. |
SAR & Analogue Development | Impact of specific structural modifications? Optimal scaffolds for specific indications? Prodrug potential? | Design/synthesis of analogue libraries; Systematic in vitro/in vivo screening across multiple assays; Prodrug synthesis & PK evaluation. |
Context-Specific Mechanisms | Determinants of tissue-specific pathway modulation? Effects on tumor microenvironment? Cell-type specific responses? | Cell-type selective knockdown/omics; Co-culture models (e.g., cancer + immune cells); Spatial transcriptomics/proteomics in treated tissues. |
Addressing these research imperatives requires a concerted multidisciplinary effort, integrating advanced techniques in pharmacology, medicinal chemistry, molecular biology, pharmaceutics, and systems biology. Filling these gaps is essential not only to validate the considerable therapeutic promise suggested by existing fraxetin research but also to translate this natural compound or its optimized derivatives into tangible clinical benefits for various challenging diseases.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7